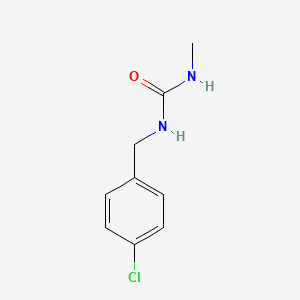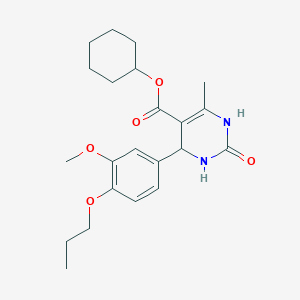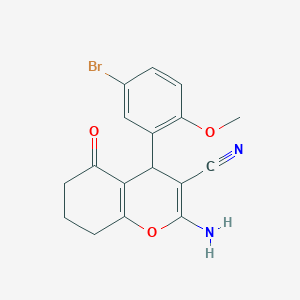![molecular formula C16H14N2O B5117217 3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5117217.png)
3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, also known as MMI, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of 3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act as an inhibitor of the enzyme adenylate cyclase, which is involved in the production of cyclic AMP. By inhibiting this enzyme, 3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can alter cellular signaling pathways and affect a wide range of physiological processes.
Biochemical and Physiological Effects:
3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been found to have a range of biochemical and physiological effects, including effects on cellular signaling pathways, protein-protein interactions, and enzyme kinetics. This compound has also been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one in lab experiments is its ability to selectively target the cyclic AMP signaling pathway, allowing researchers to study the effects of this pathway in isolation. However, one limitation of using 3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, including studies of its effects on specific cellular processes, investigations into its potential as a therapeutic agent, and the development of new synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of 3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one and its potential applications in various fields of scientific research.
Métodos De Síntesis
3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One common method involves the reaction of 2-methylaniline with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. This reaction produces the intermediate compound 3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, which can be purified and isolated for further use in research.
Aplicaciones Científicas De Investigación
3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been used in a variety of scientific research applications, including studies of cellular signaling pathways, protein-protein interactions, and enzyme kinetics. This compound has been found to be particularly useful in studies of the cyclic AMP signaling pathway, which plays a critical role in many cellular processes.
Propiedades
IUPAC Name |
3-[(2-methylphenyl)iminomethyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-6-2-4-8-14(11)17-10-13-12-7-3-5-9-15(12)18-16(13)19/h2-10,18-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVVYUZJQJQULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(5-nitro-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5117137.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5117157.png)

![(2-bromo-4,5-dimethoxybenzyl)[2-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B5117186.png)

![methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate](/img/structure/B5117194.png)


![3-(4-methoxybenzyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117210.png)
![5-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117222.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5117246.png)
![3-(3,4-dimethoxyphenyl)-3-[(4-iodophenyl)amino]-1-(4-methylphenyl)-1-propanone](/img/structure/B5117247.png)